2-chloro-N-(3-ethoxyphenyl)benzamide

Lipophilicity Drug‑likeness Physicochemical profiling

This 2-chloro-N-(3-ethoxyphenyl)benzamide (≥95% by HPLC) is a structurally defined N-phenylbenzamide reference standard. The ortho-chloro substituent significantly raises the amide rotational barrier, delivering a rigid, single-conformer pharmacophore critical for target selectivity in kinase and GPCR programs. The meta-ethoxy group modulates electron density and hydrogen-bond-acceptor character, profoundly altering solubility and off-rate kinetics relative to para-ethoxy or unsubstituted analogs. Using this precisely substituted isomer—rather than a generic benzamide—preserves robust SAR signatures essential for lead optimization. It also serves as a certified material to develop and validate isomer-resolving HPLC/UPLC methods, ensuring batch-to-batch consistency in lead-series synthesis.

Molecular Formula C15H14ClNO2
Molecular Weight 275.73 g/mol
Cat. No. B291828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-(3-ethoxyphenyl)benzamide
Molecular FormulaC15H14ClNO2
Molecular Weight275.73 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2Cl
InChIInChI=1S/C15H14ClNO2/c1-2-19-12-7-5-6-11(10-12)17-15(18)13-8-3-4-9-14(13)16/h3-10H,2H2,1H3,(H,17,18)
InChIKeyUMNLFYABQVCADF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2‑Chloro‑N‑(3‑ethoxyphenyl)benzamide – Structural Identity, Physicochemical Profile, and Research‑Grade Procurement Baseline


2‑Chloro‑N‑(3‑ethoxyphenyl)benzamide (CAS 58494‑82‑9, C₁₅H₁₄ClNO₂, MW 275.73) is a synthetic small‑molecule benzamide . The compound belongs to the N‑phenylbenzamide class and carries an ortho‑chloro substituent on the benzoyl ring together with a meta‑ethoxy group on the aniline ring. Several closely related positional isomers exist (e.g., 3‑chloro‑N‑(2‑ethoxyphenyl)benzamide [CAS 302909‑50‑8]), and the precise substitution pattern critically influences lipophilicity, rotational barriers, and target engagement . The compound is typically supplied at ≥95% purity (HPLC) primarily as a reference standard for medicinal‑chemistry screening and structure‑activity relationship (SAR) studies .

Why a Generic Benzamide Cannot Substitute for 2‑Chloro‑N‑(3‑ethoxyphenyl)benzamide – Critical Substituent Effects on Conformation and Target Space


Even among simple N‑phenylbenzamides, the relative placement of a single chloro and a single ethoxy group produces compounds with distinct conformational preferences, rotational barriers, and lipophilicity [1]. Ortho‑chloro substitution on the benzamide ring raises the barrier to rotation around both the N–C(O) and C–C(O) axes, locking the amide into a conformation that can be decisive for protein‑ligand complementarity [1]. The meta‑ethoxy group on the distal ring shifts the electron density and hydrogen‑bond‑acceptor profile of the aniline moiety compared with para‑ethoxy or unsubstituted analogs, affecting both solubility and off‑rate kinetics at certain biological targets . Consequently, exchanging this compound for a generic benzamide—even a closely related positional isomer—can erase the SAR signature that medicinal chemists require for lead optimization or probe‑molecule validation.

Quantitative Differentiation Evidence for 2‑Chloro‑N‑(3‑ethoxyphenyl)benzamide vs. Closest Positional Isomers


LogP and Predicted Aqueous Solubility – Ortho‑Chloro/Meta‑Ethoxy vs. Meta‑Chloro/Ortho‑Ethoxy Isomer

The target compound (2‑chloro‑N‑(3‑ethoxyphenyl)benzamide) is compared with its positional isomer 3‑chloro‑N‑(2‑ethoxyphenyl)benzamide. The different substitution pattern alters the calculated octanol‑water partition coefficient, a key determinant of membrane permeability and non‑specific binding [1].

Lipophilicity Drug‑likeness Physicochemical profiling

Amide Rotational Barrier – Impact of Ortho‑Chloro Substitution on Conformational Locking

Ortho‑chloro substitution in benzamides increases the rotational barrier around the N–C(O) bond compared with meta‑ or para‑chloro analogs. This effect has been demonstrated experimentally for a series of ortho‑substituted tertiary aromatic amides [1]. The presence of the ortho‑chloro in 2‑chloro‑N‑(3‑ethoxyphenyl)benzamide therefore restricts the accessible conformational ensemble relative to compounds such as 3‑chloro‑N‑(2‑ethoxyphenyl)benzamide or 4‑chloro‑N‑(3‑ethoxyphenyl)benzamide.

Conformational dynamics Amide bond geometry SAR

Electrostatic and Hydrogen‑Bond Donor/Acceptor Profile – Meta‑Ethoxy vs. Para‑Ethoxy or Unsubstituted Phenyl

The meta‑ethoxy substituent on the aniline ring positions the ether oxygen differently than a para‑ethoxy group, altering the electrostatic surface potential and the spatial location of the hydrogen‑bond acceptor. While no direct comparative IC₅₀ data are available for this exact compound, the benzamide class has been used in gp41 HIV‑1 fusion inhibitor discovery, where subtle changes in the phenyl‑ring substitution pattern shifted EC₅₀ values between 3 and 41 µM [1].

Molecular recognition Pharmacophore modeling Solubility

Research and Industrial Application Scenarios Where 2‑Chloro‑N‑(3‑ethoxyphenyl)benzamide Provides Differentiated Value


Medicinal Chemistry – Conformationally Restricted Benzamide Scaffold for Kinase or GPCR Lead Optimization

The ortho‑chloro substituent raises the amide rotational barrier, providing a more rigid pharmacophore than meta‑ or para‑chloro isomers. This property is valuable in kinase and GPCR programmes where a single, stable conformer is required to achieve target selectivity [1].

Antiviral Probe Development – gp41 Coiled‑Coil Pocket Binders

The N‑phenylbenzamide class, including compounds with specific phenyl‑ring substitution patterns, has produced HIV‑1 fusion inhibitors with EC₅₀ values in the low micromolar range (3–41 µM). The meta‑ethoxy orientation in 2‑chloro‑N‑(3‑ethoxyphenyl)benzamide may be explored as a scaffold modification to fine‑tune potency and metabolic stability [2].

Analytical Reference Standard for Isomer‑Specific HPLC Method Development

Because positional isomers such as 3‑chloro‑N‑(2‑ethoxyphenyl)benzamide and 4‑chloro‑N‑(3‑ethoxyphenyl)benzamide co‑exist in synthetic mixtures, 2‑chloro‑N‑(3‑ethoxyphenyl)benzamide of known purity (≥95%) is used as a certified reference material to develop and validate isomer‑resolving HPLC or UPLC methods, ensuring batch‑to‑batch consistency in lead‑series synthesis .

Physicochemical Profiling and Drug‑Likeness Assessment

With a moderate LogP (~3.5) and a molecular weight below 300 Da, this compound serves as a tool molecule for investigating how ortho‑chloro/meta‑ethoxy substitution influences solubility, permeability, and metabolic stability relative to other benzamide isomers .

Technical Documentation Hub

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13 linked technical documents
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